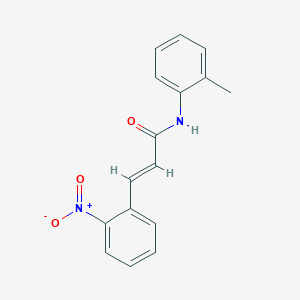![molecular formula C23H17Br2N3O4 B15016791 4-Bromo-2-[(E)-({2-[(2-bromophenyl)formamido]acetamido}imino)methyl]phenyl benzoate](/img/structure/B15016791.png)
4-Bromo-2-[(E)-({2-[(2-bromophenyl)formamido]acetamido}imino)methyl]phenyl benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-[(E)-({2-[(2-bromophenyl)formamido]acetamido}imino)methyl]phenyl benzoate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple functional groups such as bromine atoms, formamido, acetamido, and benzoate groups. Its molecular formula is C29H27BrN4O5, and it has a molecular weight of 591.466 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-[(E)-({2-[(2-bromophenyl)formamido]acetamido}imino)methyl]phenyl benzoate typically involves multi-step reactions. One common approach is the electrophilic aromatic substitution, where bromine is introduced into the aromatic ring . The process may involve the following steps:
Nitration: Introduction of a nitro group to the aromatic ring.
Reduction: Conversion of the nitro group to an amine.
Bromination: Introduction of bromine to the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar multi-step reactions. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-2-[(E)-({2-[(2-bromophenyl)formamido]acetamido}imino)methyl]phenyl benzoate can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution reagents: Such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines .
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-[(E)-({2-[(2-bromophenyl)formamido]acetamido}imino)methyl]phenyl benzoate has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Bromo-2-[(E)-({2-[(2-bromophenyl)formamido]acetamido}imino)methyl]phenyl benzoate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes . The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include:
- 4-Bromo-2-[(E)-({2-[(cyclohexylamino)carbonyl]anilino}(oxo)acetyl]hydrazono}methyl)phenyl benzoate .
- Methyl 4-bromobenzoate .
- 4-Bromo-2-(bromomethyl)benzoic acid methyl ester .
Uniqueness
4-Bromo-2-[(E)-({2-[(2-bromophenyl)formamido]acetamido}imino)methyl]phenyl benzoate is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This uniqueness makes it valuable for specialized applications in research and industry .
Eigenschaften
Molekularformel |
C23H17Br2N3O4 |
|---|---|
Molekulargewicht |
559.2 g/mol |
IUPAC-Name |
[4-bromo-2-[(E)-[[2-[(2-bromobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] benzoate |
InChI |
InChI=1S/C23H17Br2N3O4/c24-17-10-11-20(32-23(31)15-6-2-1-3-7-15)16(12-17)13-27-28-21(29)14-26-22(30)18-8-4-5-9-19(18)25/h1-13H,14H2,(H,26,30)(H,28,29)/b27-13+ |
InChI-Schlüssel |
DKBAVINKEFNPQI-UVHMKAGCSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)CNC(=O)C3=CC=CC=C3Br |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)CNC(=O)C3=CC=CC=C3Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-Methylphenyl)amino]-N'-[(1E,2E,4E)-5-phenylpenta-2,4-dien-1-ylidene]acetohydrazide](/img/structure/B15016710.png)

![2-[(2,6-Dibromo-4-methylphenyl)amino]-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide](/img/structure/B15016717.png)
![4-bromo-2-[(E)-(2-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 4-bromobenzoate](/img/structure/B15016721.png)
![4,4'-oxybis{N-[4-(octyloxy)phenyl]benzamide}](/img/structure/B15016723.png)
![ethyl 6-amino-5-cyano-2-{[(3-cyano-6-ethyl-5-methylpyridin-2-yl)sulfanyl]methyl}-4-(thiophen-2-yl)-4H-pyran-3-carboxylate](/img/structure/B15016740.png)
![N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-methyl-3-nitrobenzamide](/img/structure/B15016743.png)
![4-[(E)-{2-[(2,2-diphenylcyclopropyl)carbonyl]hydrazinylidene}methyl]-2-ethoxyphenyl benzoate](/img/structure/B15016751.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-(morpholin-4-ylcarbonyl)-2,4-diphenylcyclobutanecarbohydrazide](/img/structure/B15016768.png)
![N-(3-chloro-2-methylphenyl)-N'-[2-(2-chlorophenyl)ethyl]ethanediamide](/img/structure/B15016771.png)
![N-(2,5-dichlorophenyl)-4-methoxy-3-[(2Z)-2-(3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl]benzamide](/img/structure/B15016774.png)
![2-Methoxy-4-[(E)-({2-[(naphthalen-1-YL)amino]acetamido}imino)methyl]phenyl 2-iodobenzoate](/img/structure/B15016777.png)
![N-[2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]acetamide](/img/structure/B15016783.png)
![(E)-1-[3-Methoxy-4-(pentyloxy)phenyl]-N-(4-{4-[(E)-{[3-methoxy-4-(pentyloxy)phenyl]methylidene}amino]phenoxy}phenyl)methanimine](/img/structure/B15016784.png)
